Mecambrine Mecambrine Mecambrine is an alkaloid.
Brand Name: Vulcanchem
CAS No.: 1093-07-8
VCID: VC21053058
InChI: InChI=1S/C18H17NO3/c1-19-7-4-11-8-14-17(22-10-21-14)16-15(11)13(19)9-18(16)5-2-12(20)3-6-18/h2-3,5-6,8,13H,4,7,9-10H2,1H3/t13-/m0/s1
SMILES: CN1CCC2=CC3=C(C4=C2C1CC45C=CC(=O)C=C5)OCO3
Molecular Formula: C18H17NO3
Molecular Weight: 295.3 g/mol

Mecambrine

CAS No.: 1093-07-8

Cat. No.: VC21053058

Molecular Formula: C18H17NO3

Molecular Weight: 295.3 g/mol

* For research use only. Not for human or veterinary use.

Mecambrine - 1093-07-8

Specification

CAS No. 1093-07-8
Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
IUPAC Name (12S)-11-methylspiro[3,5-dioxa-11-azatetracyclo[6.6.1.02,6.012,15]pentadeca-1(15),2(6),7-triene-14,4'-cyclohexa-2,5-diene]-1'-one
Standard InChI InChI=1S/C18H17NO3/c1-19-7-4-11-8-14-17(22-10-21-14)16-15(11)13(19)9-18(16)5-2-12(20)3-6-18/h2-3,5-6,8,13H,4,7,9-10H2,1H3/t13-/m0/s1
Standard InChI Key NMVDXQMYKKNYFO-ZDUSSCGKSA-N
Isomeric SMILES CN1CCC2=CC3=C(C4=C2[C@@H]1CC45C=CC(=O)C=C5)OCO3
SMILES CN1CCC2=CC3=C(C4=C2C1CC45C=CC(=O)C=C5)OCO3
Canonical SMILES CN1CCC2=CC3=C(C4=C2C1CC45C=CC(=O)C=C5)OCO3

Introduction

Chemical Structure and Properties

Mecambrine is classified as a proaporphine-type alkaloid with the molecular formula C₁₈H₁₇NO₃ and a molecular weight of 295.3 g/mol . The compound has several synonyms including Fugapavine and (-)-Mecambrine . Its chemical structure features a complex polycyclic system with a methylated nitrogen atom and a dioxole ring.

Structural Identification

The full IUPAC name of mecambrine is (12S)-11-methylspiro[3,5-dioxa-11-azatetracyclo[6.6.1.0²,⁶.0¹²,¹⁵]pentadeca-1(15),2(6),7-triene-14,4'-cyclohexa-2,5-diene]-1'-one . This complex nomenclature reflects its intricate molecular architecture consisting of multiple fused rings.

Chemical Identifiers and Spectroscopic Data

The following table summarizes key chemical identifiers and properties of mecambrine:

PropertyValue
Molecular FormulaC₁₈H₁₇NO₃
Molecular Weight295.3 g/mol
CAS Number1093-07-8
SMILESCN1CCC2=CC3=C(C4=C2[C@@H]1CC45C=CC(=O)C=C5)OCO3
InChIInChI=1S/C18H17NO3/c1-19-7-4-11-8-14-17(22-10-21-14)16-15(11)13(19)9-18(16)5-2-12(20)3-6-18/h2-3,5-6,8,13H,4,7,9-10H2,1H3/t13-/m0/s1
InChIKeyNMVDXQMYKKNYFO-ZDUSSCGKSA-N
MS/MS fragments (m/z)202.09, 171.07, 280.10

Crystal Structure Information

Natural Occurrence and Distribution

Mecambrine is found naturally in several plant species belonging to the Papaveraceae family, particularly within the genus Papaver (poppy plants).

Source Plants

Mecambrine has been isolated from various Papaver species including:

  • Papaver decaisnei Hochst. & Steud. Ex Elkan

  • Papaver macrostomum

  • Papaver armeniacum

  • Papaver somniferum (opium poppy)

In Papaver somniferum, mecambrine has been identified alongside various other alkaloids through advanced analytical techniques . The presence of mecambrine in these plants suggests its role in the plant's secondary metabolism, potentially contributing to defense mechanisms or other physiological functions.

Occurrence Alongside Other Alkaloids

Mecambrine is typically found in plant tissues alongside other alkaloids with related structures. In Papaver species, mecambrine coexists with diverse alkaloid types including benzylisoquinolines, protoberberines, aporphines, and morphinans . In Papaver decaisnei specifically, mecambrine was isolated together with the aporphine-type alkaloid roemerine .

The following table shows alkaloid profiles of selected Papaver species including mecambrine content:

Plant SpeciesMajor AlkaloidsAlkaloid TypeReference
Papaver decaisneiMecambrine, RoemerineProaporphine, Aporphine
Papaver glaucumPapaverine, Palaudine, N-methylasimilobineBenzylisoquinoline, Aporphine
Papaver somniferumMorphine, Codeine, Mecambrine, othersMorphinan, Proaporphine
Papaver rhoeasVarious protoberberines, benzylisoquinolines, rhoeadines, mecambrineMultiple types

Analytical Methods for Detection and Identification

Various analytical techniques have been employed for the detection, isolation, and characterization of mecambrine from plant materials.

Chromatographic Methods

Thin-layer chromatography (TLC) has been successfully used for the isolation of mecambrine. In a study of Papaver decaisnei, preparative TLC was employed to separate mecambrine from other alkaloids . The identification was subsequently confirmed by comparing TLC Rf values with those of authentic samples.

Liquid chromatography coupled with mass spectrometry (LC-MS) techniques have been particularly valuable for the identification of mecambrine in complex plant extracts. In a study analyzing Papaver rhoeas, mecambrine was detected using liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (LC-QTOF-MS/MS) . This technique allowed for the definitive identification of mecambrine alongside other alkaloids.

Spectroscopic Identification

The identification of mecambrine has been achieved through various spectroscopic techniques:

  • UV spectroscopy: Provides characteristic absorption patterns that help identify the compound's chromophores

  • 1H-NMR (Nuclear Magnetic Resonance) spectroscopy: Offers detailed information about the hydrogen environments in the molecule

  • Mass spectrometry: Provides fragmentation patterns that are characteristic of mecambrine's structure

In mass spectrometry analysis, mecambrine (with m/z 296.1281 [M+H]+) produces characteristic fragment ions at m/z 202.0853, 171.07, and 280.10, which can be used for its identification in complex mixtures .

Extraction and Isolation Techniques

The extraction and isolation of mecambrine from plant materials involves several steps and techniques to ensure purity and proper identification.

Extraction Methods

Traditional alkaloid extraction methods have been employed to isolate mecambrine from Papaver species. These typically involve:

  • Collection and preparation of plant material (typically aerial parts)

  • Extraction with appropriate solvents (methanol, ethanol, or chloroform are commonly used)

  • Alkalinization of the extract to convert alkaloids to their free base form

  • Partition between organic and aqueous phases to separate alkaloids

In studies examining Papaver species, researchers have successfully extracted alkaloids including mecambrine using these methods, with variations in solvent selection and extraction conditions depending on the specific plant material and research objectives.

Purification and Isolation

Following initial extraction, further purification steps are necessary to isolate mecambrine from other co-occurring alkaloids:

  • Preparative thin-layer chromatography (TLC) has been successfully employed for the isolation of mecambrine

  • Column chromatography using appropriate stationary phases and solvent systems

  • High-performance liquid chromatography (HPLC) for final purification

The isolated compounds are then identified through comparison of their spectroscopic data (UV, NMR) and TLC Rf values with authentic standards or published data .

Current Research Status and Future Perspectives

Current Research Status

Research on mecambrine is still relatively limited compared to more extensively studied alkaloids from Papaver species such as morphine, codeine, and papaverine. Most studies mentioning mecambrine have focused on:

  • Identifying and characterizing alkaloid profiles in various Papaver species

  • Developing analytical methods for detection and quantification

  • Preliminary assessment of biological activities of plant extracts containing mecambrine

There remains a significant gap in knowledge regarding the specific pharmacological properties, biosynthetic pathways, and structure-activity relationships of mecambrine as an individual compound.

Future Research Directions

Several promising research directions could advance our understanding of mecambrine:

  • Targeted isolation and purification of larger quantities of mecambrine for comprehensive biological activity screening

  • Investigation of the biosynthetic pathway leading to mecambrine formation in Papaver species

  • Structure-activity relationship studies to understand the importance of specific structural features

  • Development of semi-synthetic derivatives with enhanced biological properties

  • Exploration of potential medicinal applications, particularly in antimicrobial therapy

  • Investigation of potential synergistic effects with other alkaloids present in the same plant sources

Such research would contribute significantly to our understanding of mecambrine and potentially lead to valuable applications in medicine and other fields.

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